molecular formula C16H15NO3 B1619866 1,3-Dimethoxy-10-methyl-9(10H)-acridinone CAS No. 13082-10-5

1,3-Dimethoxy-10-methyl-9(10H)-acridinone

Cat. No.: B1619866
CAS No.: 13082-10-5
M. Wt: 269.29 g/mol
InChI Key: WNNQYTLUXXDDQL-UHFFFAOYSA-N
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Description

1,3-Dimethoxy-10-methyl-9(10H)-acridinone is an organic compound belonging to the acridone family. Acridones are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This compound is characterized by its acridone core structure, which is modified by the presence of methoxy and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethoxy-10-methyl-9(10H)-acridinone can be synthesized through various methods. One common approach involves the condensation of 1,3-dimethoxybenzene with 2-chloro-10-methylacridone in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar condensation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethoxy-10-methyl-9(10H)-acridinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form dihydro derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles in the presence of catalysts are employed.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted acridones.

Scientific Research Applications

1,3-Dimethoxy-10-methyl-9(10H)-acridinone has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex acridone derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in targeting cancer cells.

    Industry: Utilized in the production of dyes and pigments due to its stable structure and color properties.

Mechanism of Action

The mechanism of action of 1,3-Dimethoxy-10-methyl-9(10H)-acridinone involves its interaction with cellular components. It can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapy. Additionally, it can inhibit certain enzymes, further contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethoxy-9(10H)-acridinone
  • 10-Methyl-9(10H)-acridinone
  • 1,3-Dimethoxy-10-methylacridine

Uniqueness

1,3-Dimethoxy-10-methyl-9(10H)-acridinone is unique due to the presence of both methoxy and methyl groups, which enhance its biological activity and stability. Compared to similar compounds, it exhibits a broader range of activities and higher potency in certain applications.

Properties

IUPAC Name

1,3-dimethoxy-10-methylacridin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-17-12-7-5-4-6-11(12)16(18)15-13(17)8-10(19-2)9-14(15)20-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNNQYTLUXXDDQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C3=C1C=C(C=C3OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30926926
Record name 1,3-Dimethoxy-10-methylacridin-9(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30926926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13082-10-5
Record name 1,3-Dimethoxy-10-methyl-9(10H)-acridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13082-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9(10H)-Acridinone, 1,3-dimethoxy-10-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013082105
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dimethoxy-10-methylacridin-9(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30926926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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